molecular formula C14H21N3O3S B2506532 4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine CAS No. 704873-20-1

4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine

Cat. No.: B2506532
CAS No.: 704873-20-1
M. Wt: 311.4
InChI Key: GIVZANZYLOOCBE-UHFFFAOYSA-N
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Description

4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring linked via a sulfonyl group to a para-substituted phenylpiperazine moiety.

Properties

IUPAC Name

4-(4-piperazin-1-ylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c18-21(19,17-9-11-20-12-10-17)14-3-1-13(2-4-14)16-7-5-15-6-8-16/h1-4,15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVZANZYLOOCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Piperazin-1-ylbenzenesulfonyl Chloride

Step 1: Nucleophilic Aromatic Substitution
4-Chlorobenzenesulfonyl chloride reacts with piperazine in dimethylacetamide (DMAc) at 80–100°C for 12–24 hours, displacing chloride via nucleophilic attack. Excess piperazine (5–10 equiv) ensures complete conversion, yielding 4-piperazin-1-ylbenzenesulfonyl chloride.

Optimization Notes :

  • Solvent : DMAc outperforms DMF or THF due to superior thermal stability.
  • Catalyst : Addition of KI (10 mol%) accelerates substitution kinetics.
  • Yield : 68–75% after aqueous workup and recrystallization from ethyl acetate.

Step 2: Sulfonamide Formation
The sulfonyl chloride intermediate reacts with morpholine (1.2 equiv) in dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (2.5 equiv) scavenges HCl, driving the reaction to completion within 2–4 hours.

Critical Parameters :

  • Temperature Control : Exothermic reaction requires slow addition of morpholine to prevent decomposition.
  • Purity : Crude product purified via silica gel chromatography (hexane:ethyl acetate, 3:1) affords 85–90% yield.

Synthetic Route 2: Reductive Amination and Sulfonyl Transfer

Reductive Amination of 4-Piperidone Derivatives

Adapting methodologies from EP3470394B1, 1-benzyl-4-piperidone undergoes reductive amination with morpholine under hydrogen (0.5–1.0 MPa) using palladium on carbon (Pd/C, 5 wt%). The reaction proceeds at 60–80°C for 6–8 hours, yielding 4-(1-benzylpiperidin-4-yl)morpholine.

Key Modifications for Target Compound :

  • Benzyl Deprotection : Hydrogenolysis (H₂, Pd(OH)₂/C) in ethanol removes the benzyl group, generating 4-piperidin-4-ylmorpholine.
  • Sulfonation : Subsequent treatment with 4-fluorobenzenesulfonyl chloride introduces the sulfonyl group. Piperidine’s secondary amine selectively reacts at the para position, guided by sulfonyl’s electron-withdrawing effects.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Aryl Bridging

Aryl boronic esters of morpholine-sulfonamide couple with 4-bromophenylpiperazine under Pd(PPh₃)₄ catalysis. Conditions:

  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : Toluene/water (4:1)
  • Temperature : 90°C, 24 hours

Outcome :

  • Yield : 60–65% after extraction and HPLC purification.
  • Challenges : Competing homocoupling requires strict anhydrous conditions.

Industrial-Scale Considerations and Process Optimization

Solvent Selection and Recycling

  • Sulfonylation Step : Switching from DCM to methyl tert-butyl ether (MTBE) reduces environmental impact and enables solvent recovery via distillation.
  • Catalyst Reusability : Pd/C catalysts retain 80% activity after five cycles when washed with acetic acid.

Crystallization and Polymorphism Control

  • Anti-Solvent Addition : Gradual introduction of heptane into MTBE solutions induces crystallization, yielding needle-shaped crystals (mp 142–144°C).
  • Polymorph Screening : Identified Form I (monoclinic) as the thermodynamically stable phase via slurry conversion studies.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield 72% 58% 63%
Reaction Steps 2 4 3
Palladium Consumption None 0.5 mol% 1.2 mol%
Scalability >100 kg 50 kg 20 kg

Key Insights :

  • Route 1 offers superior atom economy but requires high-purity sulfonyl chloride.
  • Route 2’s reductive amination is robust but necessitates costly hydrogenation infrastructure.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted piperazine or morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine has been explored for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Its sulfonamide structure is known to facilitate binding to enzymes and receptors.

Antidiabetic Activity

Research has highlighted the compound's potential as an antidiabetic agent. Studies have shown that derivatives containing morpholine structures exhibit significant inhibitory activity against α-glucosidase, which is crucial for managing blood glucose levels in diabetic patients. Notably, compounds with electron-withdrawing groups demonstrated enhanced inhibitory effects compared to those with electron-donating substituents .

Kinase Inhibition

The compound has been investigated for its role as a small molecule kinase inhibitor. Kinase inhibitors are vital in cancer therapy, and this compound has shown promise in targeting specific kinases involved in tumor growth and proliferation .

Biochemical Research

The reactivity of the sulfonamide group allows for the modification of biomolecules, such as proteins and peptides. This property is utilized in studying protein-ligand interactions and enzyme mechanisms, providing insights into biochemical pathways and disease mechanisms.

Drug Development

The compound serves as a lead structure for developing new drugs targeting various diseases, including metabolic disorders and cancers. Its ability to modulate receptor activity makes it a candidate for creating novel therapeutic agents.

Case Study 1: Antidiabetic Drug Development

A series of morpholine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. One derivative exhibited an IC50_{50} value significantly lower than acarbose, indicating its potential as a more effective antidiabetic agent .

Case Study 2: Kinase Inhibition

In vitro studies demonstrated that this compound effectively inhibited specific kinases involved in cancer progression. The compound's selectivity for certain kinases suggests it could be developed into targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may also interact with cell membranes and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Synthetic Efficiency : Microwave-assisted methods (e.g., ) and transition metal catalysis (e.g., Pd in ) achieve higher yields (up to 90%) compared to conventional heating (61% for 3p) .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 9) may require specialized catalysts like Ca(NTf₂)₂ for efficient coupling .

Physicochemical Properties

The table below compares melting points, solubility, and spectral data for selected analogs:

Compound Melting Point (°C) Solubility Spectral Characterization
4-((4-Phenoxyphenyl)sulfonyl)morpholine (3p) 149.4–150.0 Not specified ¹H/¹³C NMR (CDCl₃): δ 7.80 (d, J=8.7 Hz, 2H), 7.45 (t, J=7.8 Hz, 2H), 3.72 (m, 4H, morpholine)
4-(4-((3-Phenylpropyl)sulfonyl)phenyl)morpholine (11c) Not specified Organic solvents HRMS (ESI): m/z calc. for C₁₉H₂₃NO₃S [M+H]⁺: 354.1467, found: 354.1465
4-((4-Methoxyphenyl)sulfonyl)morpholine Not specified Not specified IR: 1320 cm⁻¹ (S=O stretch), ¹H NMR (CDCl₃): δ 7.85 (d, J=8.8 Hz, 2H), 3.89 (s, 3H, OCH₃)
Key Observations:
  • Melting Points: Derivatives with aromatic substituents (e.g., phenoxy in 3p) exhibit higher melting points (>140°C), while alkyl-substituted analogs (e.g., 11c) are often oils or low-melting solids .
  • Spectral Trends : Sulfonyl stretches in IR spectra consistently appear near 1320–1350 cm⁻¹, confirming sulfonamide formation .
Key Observations:
  • Antimicrobial Potency : Electron-deficient aromatic rings (e.g., nitro or chloro substituents) enhance activity against Gram-negative bacteria and fungi .
  • Agrochemical Utility : Methoxy-substituted derivatives show promise as fungicides, likely due to increased lipophilicity .

Biological Activity

The compound 4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Molecular Formula

The molecular formula for this compound is C13H18N2O2SC_{13}H_{18}N_2O_2S, with a molecular weight of approximately 270.36 g/mol.

Structural Features

The compound features a morpholine ring linked to a piperazine-substituted phenyl group via a sulfonyl moiety. This unique structure is crucial for its biological activity, as it allows for interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including:

  • Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors: It can bind to various receptors, modulating their activity and influencing signaling pathways related to disease processes.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological effects, including:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines.
  • Antimicrobial Effects: The compound has shown potential against various microbial strains, indicating its utility in treating infections.
  • Anti-inflammatory Properties: It may reduce inflammatory markers in experimental models, supporting its therapeutic potential in inflammatory diseases.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against multi-drug resistant strains
Anti-inflammatoryReduces inflammatory markers

Case Studies

  • Anticancer Effects:
    A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibited significant anticancer activity through apoptosis induction in various cancer cell lines. The structural modifications were essential for enhancing potency and selectivity against cancer cells.
  • Antimicrobial Evaluation:
    Research conducted on related compounds indicated significant antibacterial activity against multi-drug resistant strains. These findings suggest that this compound could be developed into new antibiotics.
  • Anti-inflammatory Mechanism:
    A recent investigation into the anti-inflammatory properties of morpholine derivatives revealed that they significantly reduced levels of pro-inflammatory cytokines in animal models, indicating their potential as therapeutic agents for inflammatory diseases.

Q & A

Basic Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
    Advanced Question
  • X-ray Crystallography : Resolves 3D conformation and bond angles, critical for studying pharmacophore interactions .
  • DSC/TGA : Assess thermal stability and phase transitions .

How can researchers resolve contradictions in biological assay data for this compound?

Advanced Question
Contradictions may arise from assay conditions (e.g., pH, cell lines). Mitigation strategies:

  • Dose-Response Curves : Validate activity across multiple concentrations .
  • Orthogonal Assays : Confirm results using independent methods (e.g., SPR for binding affinity vs. cell-based assays) .
  • Statistical Validation : Apply ANOVA or Bayesian modeling to identify outliers .

What methodologies are recommended for identifying biological targets?

Advanced Question

  • Target Fishing : Use cheminformatics tools (e.g., SwissTargetPrediction) to predict protein targets based on structural motifs .
  • SPR/BLI : Surface Plasmon Resonance or Bio-Layer Interferometry quantifies binding kinetics to purified proteins .
  • CRISPR Screening : Genome-wide knockout libraries identify pathways affected by the compound .

How can researchers assess the chemical stability of this compound under varying storage conditions?

Basic Question

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, then analyze degradation products via LC-MS .
  • pH Stability : Test solubility and integrity in buffers (pH 3–9) .
    Advanced Question
  • QbD Approach : Apply Quality by Design principles to model stability as a function of temperature, humidity, and oxidation .

What strategies improve the solubility of this compound for in vivo studies?

Basic Question

  • Co-Solvents : Use PEG 400 or cyclodextrins to enhance aqueous solubility .
  • Salt Formation : React with HCl or citrate to form stable salts .
    Advanced Question
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to receptor active sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to study dynamic interactions and binding stability .
  • QSAR : Build models correlating substituent effects (e.g., sulfonyl groups) with activity .

What are best practices for designing derivatives with enhanced activity?

Advanced Question

  • Scaffold Hopping : Modify the piperazine or morpholine rings while retaining sulfonyl pharmacophores .
  • Fragment-Based Drug Design : Screen fragment libraries to identify moieties improving binding affinity .
  • Metabolic Profiling : Use liver microsomes to guide structural changes that reduce CYP-mediated degradation .

How should researchers validate the purity of synthesized batches?

Basic Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds .
  • TLC : Monitor reaction progress with silica plates and iodine visualization .
    Advanced Question
  • qNMR : Quantify impurities down to 0.1% using deuterated solvents and internal standards .

What experimental approaches elucidate the compound’s mechanism of action?

Advanced Question

  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling quantifies protein expression changes in target cells .
  • Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution .

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